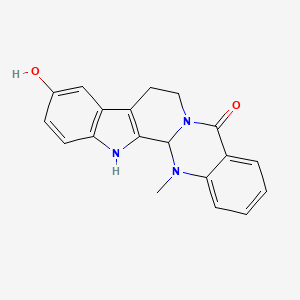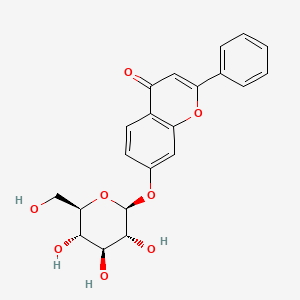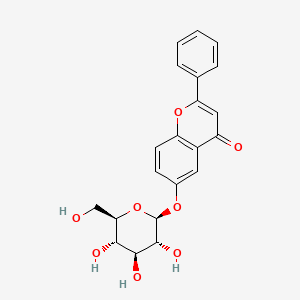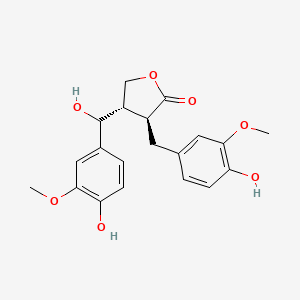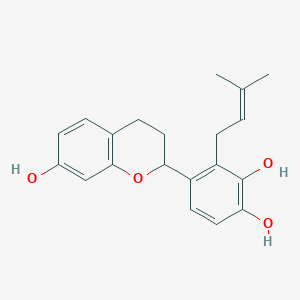
4-(7-Hydroxy-3,4-dihydro-2H-chromen-2-yl)-3-(3-methylbut-2-enyl)benzene-1,2-diol
Overview
Description
4-(7-Hydroxy-3,4-dihydro-2H-chromen-2-yl)-3-(3-methylbut-2-enyl)benzene-1,2-diol, commonly known as dihydro-2H-chromene-2-ol, is a naturally occurring compound found in a variety of plants and fruits. It is a polyphenol with a variety of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Dihydro-2H-chromene-2-ol is a member of the flavonoid group of polyphenols, which are known for their antioxidant and anti-inflammatory properties. The compound has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and diabetes.
Scientific Research Applications
Dermatology: Treatment of Hyperpigmentation Disorders
Kazinol U has been identified as a potent inhibitor of melanogenesis, the process responsible for the production of melanin in the skin. It achieves this by inhibiting the expression and activity of tyrosinase, a key enzyme in melanin synthesis. Additionally, it down-regulates the microphthalmia-associated transcription factor (MITF), which is the master regulator of the tyrosinase gene family . This suggests that Kazinol U could be a valuable agent in treating hyperpigmentation skin disorders, such as melasma, age spots, and post-inflammatory hyperpigmentation.
Cosmetic Science: Skin Conditioning Agents
The anti-melanogenic properties of Kazinol U also make it an attractive ingredient for cosmetic applications. By controlling melanin production, it can help in the development of skin-lightening products. Its ability to modulate skin pigmentation offers a therapeutic approach for cosmetic formulations aimed at achieving an even skin tone .
Cellular Protection: Anti-Apoptotic Effects
Kazinol U exhibits cytoprotective effects against cytokine-induced apoptotic cell death. This property can be leveraged in developing treatments that protect cells from premature death due to inflammatory cytokines, which is beneficial in various diseases characterized by chronic inflammation and cell death .
Oncology: Potential Anti-Cancer Properties
While the direct anti-cancer properties of Kazinol U require further research, its role in cellular protection and regulation of cell death pathways suggests potential applications in oncology. By modulating apoptosis, Kazinol U could contribute to the development of novel cancer therapies, particularly in cancers where cell death pathways are dysregulated .
Molecular Biology: AMP Kinase Activation
Kazinol U induces AMP kinase (AMPK) activation through LKB1 activation. AMPK is a critical energy sensor in cells and plays a significant role in metabolic regulation. This activation by Kazinol U can be utilized in research focused on understanding metabolic diseases and developing treatments for conditions like diabetes and obesity .
Pharmacology: Enzyme Inhibition Studies
The inhibition of tyrosinase by Kazinol U is of significant interest in pharmacology. Tyrosinase inhibitors are valuable tools in studying enzymatic pathways and developing drugs for conditions related to enzyme dysregulation. Kazinol U can serve as a model compound for designing inhibitors of other enzymes as well .
Neurology: Neuroprotective Effects
Given its cytoprotective effects, Kazinol U may have neuroprotective properties that could be beneficial in neurodegenerative diseases. Protecting neurons from apoptosis and inflammation could be crucial in treating conditions like Alzheimer’s and Parkinson’s disease .
Zebrafish Model Research: In Vivo Melanogenesis Studies
Kazinol U’s effects on melanogenesis have been confirmed using zebrafish, a recently developed in vivo model. This application is particularly useful in developmental biology and toxicology studies, where zebrafish serve as a model organism to understand the effects of compounds on vertebrate development .
properties
IUPAC Name |
4-(7-hydroxy-3,4-dihydro-2H-chromen-2-yl)-3-(3-methylbut-2-enyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-12(2)3-7-16-15(8-9-17(22)20(16)23)18-10-5-13-4-6-14(21)11-19(13)24-18/h3-4,6,8-9,11,18,21-23H,5,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHAAGZZSATGDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)O)C2CCC3=C(O2)C=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-Hydroxy-3,4-dihydro-2H-chromen-2-yl)-3-(3-methylbut-2-enyl)benzene-1,2-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does kazinol U exert its protective effects on pancreatic β-cells?
A: Kazinol U demonstrates protective effects against cytokine-induced β-cell death, a hallmark of type 1 diabetes. It achieves this by suppressing the nuclear factor-κB (NF-κB) pathway. [, , ] Specifically, kazinol U inhibits the phosphorylation of IκB kinase (IKK), thereby preventing the degradation of IκBα. This, in turn, blocks the nuclear translocation and DNA binding of NF-κB subunits, ultimately reducing the expression of pro-inflammatory mediators like iNOS and mitigating cytokine-induced cell death. [, , ]
Q2: Beyond its impact on the NF-κB pathway, does kazinol U influence other cellular processes relevant to its therapeutic potential?
A: Yes, research indicates that kazinol U can activate AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. [] While the exact mechanism linking kazinol U to AMPK activation requires further investigation, this interaction is noteworthy. AMPK activation has been linked to various beneficial effects, including improved insulin sensitivity and reduced inflammation. [] This suggests that kazinol U's therapeutic potential might extend beyond its NF-κB inhibitory activity.
Q3: What are the implications of kazinol U's effects on tyrosinase-related proteins (TRPs) for its potential use in dermatology?
A: Kazinol U has demonstrated an ability to inhibit tyrosinase-related proteins (TRPs), which play a key role in melanin synthesis. [] This inhibition leads to a reduction in melanin production, suggesting kazinol U's potential as a therapeutic agent for treating hyperpigmentation disorders like melasma or age spots. [] This finding highlights kazinol U's potential versatility as a therapeutic agent across different disease areas.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




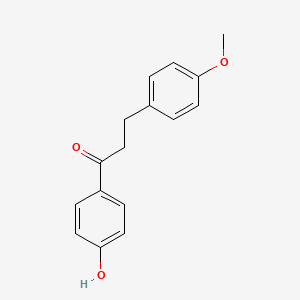
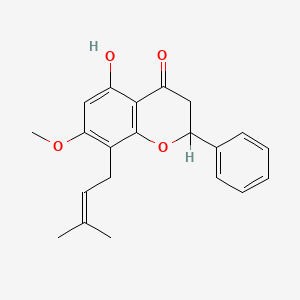

![5-hydroxy-7-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3H-benzofuran-2-one](/img/structure/B600463.png)

